molecular formula C12H18N2O3 B1204100 Nealbarbital CAS No. 561-83-1

Nealbarbital

Cat. No. B1204100
CAS RN: 561-83-1
M. Wt: 238.28 g/mol
InChI Key: YHKPTICJRUESOY-UHFFFAOYSA-N
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Description

Nealbarbital, also known as Censedal, is a barbiturate derivative developed by Aktiebolaget Pharmacia in the 1950s . It has sedative and hypnotic effects and was used for the treatment of insomnia .


Molecular Structure Analysis

Nealbarbital has the molecular formula C12H18N2O3 . Its IUPAC name is 5-allyl-5-(1,1-dimethylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione .

Scientific Research Applications

  • Nealbarbital, also known as 'Censedal', has been found to be effective in treating anxious outpatients, offering therapeutic activity comparable to amylobarbitone, but with less hypnotic effect, allowing for larger doses and potentially more effective anxiety control (Reynolds et al., 1965).

  • It is noted for its utility as a daytime sedative with minimal drowsiness at therapeutic doses, making it suitable for symptomatic treatment of anxiety (Drug and Therapeutics Bulletin, 1965).

  • The metabolism of Nealbarbitone in humans involves significant urinary excretion of its diol metabolite, with the rate of excretion peaking approximately 36 hours after ingestion (Gilbert et al., 1974).

  • In a comparison study of various barbiturates for treating insomnia in psychiatric patients, Nealbarbitone was found to have a weaker hypnotic action compared to other barbiturates (Hinton, 1963).

  • Nealbarbitone's metabolism following multi-dose administration at therapeutic levels was also studied, shedding light on its pharmacokinetics and the routes available to its epoxide intermediates (Gilbert & Powell, 1978).

Safety And Hazards

Nealbarbital, like other barbiturates, can cause dose-related side effects such as drowsiness, vertigo, confusion, and incoordination . There is no information on its ability to induce physical or psychic dependence in either animals or humans in controlled laboratory studies .

properties

IUPAC Name

5-(2,2-dimethylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-5-6-12(7-11(2,3)4)8(15)13-10(17)14-9(12)16/h5H,1,6-7H2,2-4H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKPTICJRUESOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1(C(=O)NC(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871769
Record name Nealbarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nealbarbital

CAS RN

561-83-1
Record name Nealbarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nealbarbital [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nealbarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nealbarbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEALBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25ATP958PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
WML Chow, B Caddy - Journal of Chromatography A, 1985 - Elsevier
… the resolution of amylobarbital and nealbarbital (peaks 5 and … Furthermore, nealbarbital has the larger retention time of the … bears a stronger resemblance to nealbarbital than it does to …
Number of citations: 17 www.sciencedirect.com
WML Chow, B Caddy - Journal of Chromatography A, 1985 - Elsevier
… the higher was the selectivity towards separation of the barbiturate mixture especially for the difficult-to-separate pairs such as butobarbital and butalbital, amylobarbital and nealbarbital…
Number of citations: 3 www.sciencedirect.com
ADDI Glysobuzole, AAM Mephenytoin… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
A Code - 1990 - HeinOnline
… -Phenobarbital Cenobal-Nealbarbital Censedal-Nealbarbital Centedrin-Methyphenidate Centramina-Amphetanine Certodorm-Thiobarbital Chimovonal-Barbital Chineonal-Barbital …
Number of citations: 0 heinonline.org
JF Menez, F Berthou, D Picart, L Bardou… - … of Chromatography A, 1976 - Elsevier
A variety of procedures for the derivatization of barbituric acids for gas-liquid chromatography (GLC) are described and a convenient procedure for n-alkylation of barbiturates is reported…
Number of citations: 14 www.sciencedirect.com
TD Yih, JM Van Rossum - Biochemical pharmacology, 1977 - Elsevier
… For instance, nealbarbital and methylphenobarbital are slowly metabolized, despite the rather high affinity for cytochrome P-450. When going from the n-hexyl to the n-nonyl compound …
Number of citations: 39 www.sciencedirect.com
LV Jones, MJ Whitehouse - Biomedical Mass Spectrometry, 1981 - Wiley Online Library
… The [M-R2]- ion at m/z 167 is sensitive to the nature of the R2 substituent and can be used to differentiate the isomeric nealbarbital (16) and secobarbital (15). Again branching at the …
Number of citations: 18 onlinelibrary.wiley.com
FA Navarro - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
ED1TOR, CF George discusses the difficulties that will result from the European Commission's directive which states that the international non-proprietary name, not the British …
Number of citations: 7 www.ncbi.nlm.nih.gov
MD Ismet Karacan - Psychiatric Annals, 1979 - search.proquest.com
… Amobarbital, heptobarbital, pentobarbital, phenobarbital, secobarbital, and nealbarbital all have fairly similar effects upon sleep – they increase total sleep time, reduce the number and …
Number of citations: 0 search.proquest.com
M Hirshkowitz, JI Thornby, I Karacan - Psychiatric Annals, 1979 - journals.healio.com
… Amobarbital, heptobarbital, pentobarbital, phenobarbital, secobarbital, and nealbarbital all have fairly similar effects upon sleep – they increase total sleep time, reduce the number and …
Number of citations: 9 journals.healio.com

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